Cas no 2383651-73-6 (benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate)
![benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2383651-73-6x500.png)
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- 2383651-73-6
- EN300-6482991
- benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate
-
- インチ: 1S/C12H16FNO4S/c1-12(2,9-19(13,16)17)14-11(15)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
- InChIKey: BYYZUMAUBCBFLX-UHFFFAOYSA-N
- ほほえんだ: S(CC(C)(C)NC(=O)OCC1C=CC=CC=1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 289.07840733g/mol
- どういたいしつりょう: 289.07840733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6482991-0.5g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 0.5g |
$946.0 | 2023-06-04 | ||
Enamine | EN300-6482991-0.05g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 0.05g |
$827.0 | 2023-06-04 | ||
Enamine | EN300-6482991-1.0g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-6482991-10.0g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-6482991-0.25g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 0.25g |
$906.0 | 2023-06-04 | ||
Enamine | EN300-6482991-0.1g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 0.1g |
$867.0 | 2023-06-04 | ||
Enamine | EN300-6482991-5.0g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-6482991-2.5g |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate |
2383651-73-6 | 2.5g |
$1931.0 | 2023-06-04 |
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamateに関する追加情報
Comprehensive Overview of Benzyl N-[1-(Fluorosulfonyl)-2-Methylpropan-2-yl]carbamate (CAS No. 2383651-73-6)
Benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate (CAS No. 2383651-73-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorosulfonyl and carbamate functional groups, exhibits potential applications in drug discovery and development. Its molecular structure, which includes a benzyl group and a 2-methylpropan-2-yl moiety, makes it a versatile intermediate for synthesizing biologically active molecules.
The growing interest in benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate is driven by its relevance in modern synthetic chemistry. Researchers are particularly intrigued by its potential role in the development of protease inhibitors and enzyme modulators, which are critical in treating various diseases. The compound's fluorosulfonyl group is a key feature, as it can participate in selective reactions, enabling the creation of complex molecular architectures. This property aligns with the current trend in pharmaceutical research, where precision and efficiency in synthesis are paramount.
In addition to its synthetic utility, benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate has been explored for its potential in bioconjugation and labeling applications. The fluorosulfonyl group's reactivity allows it to form stable bonds with biomolecules, making it a valuable tool for studying protein interactions and cellular processes. This application is particularly relevant in the context of targeted drug delivery and diagnostic imaging, which are hot topics in biomedical research today.
The compound's stability and solubility profile further enhance its appeal. Unlike some reactive intermediates, benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate demonstrates reasonable stability under standard laboratory conditions, facilitating its handling and storage. This characteristic is crucial for researchers who require reliable reagents for high-throughput screening and combinatorial chemistry. Moreover, its solubility in common organic solvents simplifies its integration into existing synthetic protocols.
From a commercial perspective, the demand for benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate is expected to rise as more pharmaceutical companies invest in small-molecule therapeutics. The compound's versatility aligns with the industry's shift toward personalized medicine and precision therapeutics. Its potential to serve as a building block for kinase inhibitors and GPCR modulators further underscores its importance in drug development pipelines.
Environmental and safety considerations are also integral to the discussion of benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate. While the compound is not classified as hazardous under standard regulations, proper handling protocols should always be followed to minimize risks. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to best practices when working with this chemical. This emphasis on safety reflects the broader industry's commitment to sustainable and responsible research practices.
In summary, benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate (CAS No. 2383651-73-6) represents a promising compound with diverse applications in pharmaceutical and biochemical research. Its unique structural features, combined with its synthetic versatility, make it a valuable asset for scientists exploring new frontiers in drug discovery. As the field continues to evolve, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics.
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